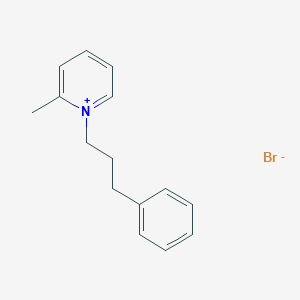
1-(3-Phenylpropyl)-2-methylpyridinium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Phenylpropyl)-2-methylpyridinium bromide (PPMPB) is a chemical compound that has been widely studied in scientific research for its various applications. It is a quaternary ammonium salt that is commonly used as a reagent in organic synthesis and as a biochemical tool to study the physiological effects of certain compounds. In
Mécanisme D'action
The mechanism of action of 1-(3-Phenylpropyl)-2-methylpyridinium bromide involves its ability to bind to the active site of enzymes and block their activity. As a quaternary ammonium salt, 1-(3-Phenylpropyl)-2-methylpyridinium bromide is positively charged and can interact with the negatively charged active site of enzymes. This interaction disrupts the normal enzymatic activity and can lead to a variety of physiological effects.
Biochemical and Physiological Effects:
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been shown to have a variety of biochemical and physiological effects in scientific research. It has been used to study the role of acetylcholinesterase and butyrylcholinesterase in neurotransmission and muscle contraction. It has also been shown to have anti-inflammatory and antioxidant effects, as well as potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(3-Phenylpropyl)-2-methylpyridinium bromide in lab experiments is its ability to selectively inhibit the activity of certain enzymes, allowing for the study of their specific roles in physiological processes. However, one limitation is that 1-(3-Phenylpropyl)-2-methylpyridinium bromide may have off-target effects on other enzymes or physiological processes, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 1-(3-Phenylpropyl)-2-methylpyridinium bromide research. One direction is to further explore its potential therapeutic effects in treating Alzheimer's disease and other neurodegenerative disorders. Another direction is to investigate its potential as a biochemical tool to study the role of other enzymes and physiological processes. Additionally, the synthesis of new derivatives of 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to compounds with improved selectivity and potency for specific enzymes or physiological processes.
Conclusion:
1-(3-Phenylpropyl)-2-methylpyridinium bromide is a chemical compound that has been widely studied in scientific research for its various applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 1-(3-Phenylpropyl)-2-methylpyridinium bromide may lead to new insights into the role of enzymes and physiological processes in various diseases and disorders.
Méthodes De Synthèse
1-(3-Phenylpropyl)-2-methylpyridinium bromide can be synthesized through a series of chemical reactions involving pyridine, benzyl bromide, and methyl iodide. The first step involves the reaction between pyridine and benzyl bromide to form 1-benzylpyridinium bromide. This intermediate is then reacted with methyl iodide to yield 1-(3-Phenylpropyl)-2-methylpyridinium bromide. The synthesis of 1-(3-Phenylpropyl)-2-methylpyridinium bromide can be achieved through several variations of this reaction sequence, with different starting materials and reagents.
Applications De Recherche Scientifique
1-(3-Phenylpropyl)-2-methylpyridinium bromide has been used in scientific research as a biochemical tool to study the physiological effects of certain compounds. It is commonly used as a quaternary ammonium salt to block the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. This inhibition of enzyme activity can be used to study the role of these enzymes in various physiological processes, such as neurotransmission and muscle contraction.
Propriétés
Numéro CAS |
10551-42-5 |
|---|---|
Nom du produit |
1-(3-Phenylpropyl)-2-methylpyridinium bromide |
Formule moléculaire |
C15H18BrN |
Poids moléculaire |
292.21 g/mol |
Nom IUPAC |
2-methyl-1-(3-phenylpropyl)pyridin-1-ium;bromide |
InChI |
InChI=1S/C15H18N.BrH/c1-14-8-5-6-12-16(14)13-7-11-15-9-3-2-4-10-15;/h2-6,8-10,12H,7,11,13H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HFVATZRDXYQGBX-UHFFFAOYSA-M |
SMILES |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
SMILES canonique |
CC1=CC=CC=[N+]1CCCC2=CC=CC=C2.[Br-] |
Autres numéros CAS |
10551-42-5 |
Pictogrammes |
Irritant |
Synonymes |
1-(3-phenylpropyl)-2-methylpyridinium bromide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















